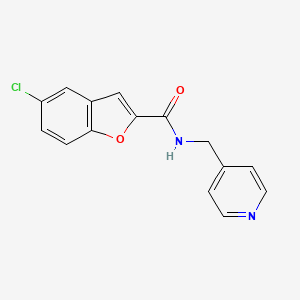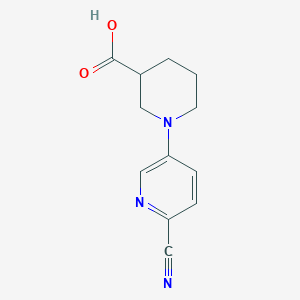
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that the anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB and MAPK signaling pathways. The antitumor activity of this compound is believed to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication.
Biochemical and physiological effects:
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth. Additionally, this compound has been found to inhibit viral replication, which may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments include its ability to exhibit anti-inflammatory, antitumor, and antiviral activities. However, the limitations of using this compound in lab experiments include its low yield during synthesis and its potential toxicity.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its synthesis method to increase its yield.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been reported in the literature. The most commonly used method involves the reaction of 5-chloro-2-aminobenzonitrile with 4-pyridinemethanol in the presence of a base, followed by the cyclization of the resulting intermediate with 2-bromo-1-(chlorocarbonyl)benzene. The yield of this method is reported to be around 60%.
Applications De Recherche Scientifique
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of pharmacology. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have antiviral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-1-2-13-11(7-12)8-14(20-13)15(19)18-9-10-3-5-17-6-4-10/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCMUOMVJHHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)

